molecular formula C24H29NO3 B11281435 Azepan-1-yl(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Azepan-1-yl(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Cat. No.: B11281435
M. Wt: 379.5 g/mol
InChI Key: OARQWFTXJPOILY-UHFFFAOYSA-N
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Description

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane is a complex organic compound that features a benzofuran moiety linked to an azepane ring through a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Azepane Ring: The azepane ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the benzofuran moiety with the azepane ring through the benzoyl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzoyl compounds.

Scientific Research Applications

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)azepane is unique due to its combination of a benzofuran moiety and an azepane ring, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

azepan-1-yl-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone

InChI

InChI=1S/C24H29NO3/c1-24(2)16-20-8-7-9-21(22(20)28-24)27-17-18-10-12-19(13-11-18)23(26)25-14-5-3-4-6-15-25/h7-13H,3-6,14-17H2,1-2H3

InChI Key

OARQWFTXJPOILY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCCCCC4)C

Origin of Product

United States

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